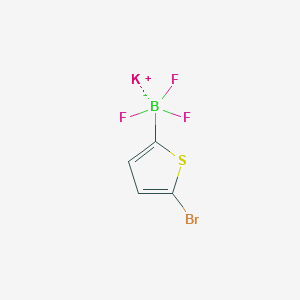

Potassium (5-bromothiophen-2-yl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(5-bromothiophen-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJIZRITMDDEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BBrF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239370-98-9 | |

| Record name | Potassium 5-Bromo-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Potassium (5-bromothiophen-2-yl)trifluoroborate

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (5-bromothiophen-2-yl)trifluoroborate

Abstract

This compound has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. As a subclass of organoboron compounds, potassium organotrifluoroborates offer significant advantages over their boronic acid and ester counterparts, most notably their exceptional bench-top stability to air and moisture.[1][2][3][4][5] This stability simplifies handling, storage, and stoichiometry, making them highly reliable reagents in complex synthetic sequences.[1][3] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The Ascendancy of Organotrifluoroborates in Synthesis

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation.[6] Traditionally, this reaction has relied on organoboronic acids or their ester derivatives. However, these reagents are not without their challenges. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which complicates accurate massing and stoichiometry. Furthermore, they can undergo protodeboronation under various conditions, reducing reaction yields.[3][4]

Potassium organotrifluoroborates ([R-BF₃]K) elegantly circumvent these issues. The tetracoordinate boron center, saturated by three electronegative fluorine atoms, renders the C-B bond remarkably stable to air, moisture, and a wide range of reaction conditions.[3][4][7] These crystalline, free-flowing solids can be stored indefinitely at ambient temperature without degradation, serving as robust and reliable surrogates for boronic acids.[1][2][4][8] The title compound, this compound, is a valuable reagent for introducing the functionalized thiophene motif, a common heterocycle in pharmacologically active compounds.[9][10]

Synthesis and Purification

The preparation of this compound is a robust, multi-step process that begins with a commercially available starting material and proceeds through a well-established organometallic intermediate.

Synthetic Strategy: From Aryl Halide to Trifluoroborate

The most direct and widely adopted pathway involves a three-step sequence:

-

Selective Metal-Halogen Exchange: Generation of an organolithium intermediate from 2,5-dibromothiophene.

-

Borylation: Trapping the organolithium species with a trialkyl borate to form a boronate ester intermediate.

-

Fluorination: Conversion of the in-situ generated boronic acid/ester to the final potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[1][4][9][11]

The causality behind this strategy lies in its efficiency and control. Lithium-halogen exchange is a rapid and high-yielding reaction at cryogenic temperatures, allowing for regioselective functionalization. The subsequent conversion to the trifluoroborate salt is typically quantitative and yields a product that can be easily isolated and purified by simple recrystallization.[4][9]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by trained personnel using appropriate safety precautions.

Step 1 & 2: Generation of 5-Bromothiophen-2-yl boronic acid (in situ)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 200 mL) and 2,5-dibromothiophene (24.2 g, 100 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 45 minutes at -78 °C.

-

Expertise Note: The selectivity of the lithiation at the 2-position is driven by the higher kinetic acidity of the α-proton. Precise temperature control is critical to prevent side reactions, such as lithium-halogen exchange at the other position or decomposition.

-

-

In a separate flask, dissolve triisopropyl borate (20.7 g, 110 mmol) in anhydrous THF (50 mL).

-

Add the triisopropyl borate solution to the reaction mixture dropwise via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). The crude boronic acid is now present in the organic layer.

Step 3: Conversion to this compound

-

To the biphasic mixture from the previous step, add a solution of potassium hydrogen fluoride (KHF₂, 31.2 g, 400 mmol) in water (100 mL).[8]

-

Trustworthiness Note: Using a significant excess of KHF₂ ensures complete conversion of the boronic acid to the trifluoroborate salt, which is the driving force for the reaction's completion.

-

-

Add methanol (100 mL) to aid in solubility and stir the resulting mixture vigorously for 2 hours at room temperature.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash the filter cake sequentially with cold water (2 x 50 mL) and diethyl ether (2 x 50 mL) to remove inorganic salts and organic impurities.

-

Dry the solid under high vacuum to afford this compound as a white to off-white crystalline solid.

Purification

The crude product is often of high purity. However, for applications requiring exacting standards, recrystallization can be performed. A common and effective solvent system is hot acetone, followed by cooling to induce crystallization.

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Properties and Stability

-

Appearance: White to off-white crystalline solid.

-

Stability: Highly stable to air and water. Can be stored at room temperature indefinitely without observable decomposition.[1][4] This contrasts sharply with boronic acids, which require more careful storage.

-

Solubility: Generally soluble in polar organic solvents like DMSO, DMF, acetone, and methanol; sparingly soluble in water and THF.[12]

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (2H, d, thiophene protons) |

| ¹³C NMR | Chemical Shift (δ) | ~115-140 ppm (thiophene carbons). C-B signal may be broad or unobserved. |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -135 to -145 ppm (broad quartet, J(¹⁹F-¹¹B) ~50-60 Hz)[12] |

| ¹¹B NMR | Chemical Shift (δ) | ~ 3.0-5.0 ppm (quartet, J(¹¹B-¹⁹F) ~50-60 Hz)[12] |

| IR | Wavenumber (cm⁻¹) | Strong B-F stretching bands typically observed around 950-1150 cm⁻¹. |

| MS (ESI-) | m/z | ~207/209 (M⁻), showing the characteristic isotopic pattern for one bromine atom. |

Note: NMR shifts are solvent-dependent and are typically reported in DMSO-d₆.[12]

Expertise Note: The observation of a quartet in both the ¹¹B and ¹⁹F NMR spectra is a definitive confirmation of the trifluoroborate structure and the coupling between the boron and fluorine nuclei.[12] The broadness of the signals is due to the quadrupolar nature of the boron atom.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6][9] It enables the efficient construction of biaryl and heteroaryl structures containing the 5-bromothiophene moiety.

The Reaction and Its Advantages

The general transformation is as follows:

(Scheme 1: Suzuki-Miyaura Coupling)

Where Ar-X = Aryl or Heteroaryl Halide/Triflate; Th = Thiophene

Key Advantages in this Context:

-

Enhanced Stability: The reagent's stability prevents protodeboronation, a common side reaction with boronic acids, leading to higher yields and cleaner reactions.[3][4]

-

Stoichiometric Precision: As a stable, crystalline solid, it can be weighed accurately, allowing for the use of near-stoichiometric amounts (typically 1.1-1.5 equivalents).[4][13]

-

Broad Functional Group Tolerance: The coupling is compatible with a wide array of functional groups due to the mild reaction conditions often employed.[5][6]

Mechanistic Rationale

The established catalytic cycle for the Suzuki-Miyaura reaction applies, with the key transmetalation step involving the trifluoroborate salt. A base (e.g., Cs₂CO₃, K₂CO₃) is required to facilitate the transfer of the organic group from the boron atom to the palladium center.[5][6] It is believed that the trifluoroborate is slowly hydrolyzed in situ to the boronic acid or a related reactive species prior to transmetalation.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While the final product is exceptionally stable, its synthesis involves hazardous materials that require strict safety protocols.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe/cannula techniques.

-

Potassium Hydrogen Fluoride (KHF₂): Corrosive and toxic. In the presence of acid or water, it can release hydrogen fluoride (HF) gas.[8] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[14]

-

Product (this compound): While stable, it should be treated as a potentially harmful chemical. Avoid inhalation of dust, and prevent contact with skin and eyes.[15] Standard PPE is required during handling.[14][16]

Storage: Store the final product in a tightly sealed container in a cool, dry place away from strong acids.

Conclusion

This compound stands as a testament to the evolution of organoboron chemistry. Its synthesis is straightforward, and its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling make it an invaluable tool for synthetic chemists. By providing a reliable method for incorporating the 5-bromothiophene unit, this reagent facilitates the rapid development of novel molecular entities in drug discovery and materials science, streamlining synthetic routes and enhancing the efficiency of research and development programs.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group at UC Berkeley. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. organic-chemistry.org. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. organic-chemistry.org. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Request PDF. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]

-

Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 17702–17703. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

-

Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Bio-Rad. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Zhang, L., Xie, Y., Bai, Z., & Ritter, T. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis. [Link]

-

Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. organic-chemistry.org. [Link]

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. organic-chemistry.org. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Synthesis, 2011(13), 2074-2082. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Iramain, M. A., et al. (2019). Structural properties and vibrational analysis of Potassium 5-Br-2-isonicotinoyltrifluoroborate salt. Effect of Br on the isonicotinoyl ring. Journal of Molecular Structure, 1178, 43-53. [Link]

-

da Silva, F. C., et al. (2012). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Molecules, 17(9), 10663–10681. [Link]

-

Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2499-2504. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

Properties and stability of Potassium (5-bromothiophen-2-yl)trifluoroborate

An In-Depth Technical Guide to Potassium (5-bromothiophen-2-yl)trifluoroborate: Properties, Stability, and Application

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditionally, this chemistry has relied on boronic acids and their ester derivatives. However, these reagents are not without their challenges, including inherent instability, a propensity for protodeboronation, and often-difficult purification leading to uncertain stoichiometry.

In this context, potassium organotrifluoroborates have emerged as a superior class of reagents.[3] These crystalline, tetracoordinate boron species offer remarkable stability to air and moisture, simplifying handling, storage, and reaction setup.[2][4][5] Their well-defined stoichiometry and general robustness allow them to be carried through multiple synthetic steps, acting as a "protected" form of the more sensitive boronic acid.[6][7][8]

This guide focuses on a particularly valuable building block: This compound . The presence of both a nucleophilic trifluoroborate moiety and an electrophilic bromide on the same thiophene scaffold makes it a versatile intermediate for the synthesis of complex, heteroaromatic structures prevalent in medicinal chemistry.[1][9] We will explore its fundamental properties, delve into the nuances of its stability, and provide a field-proven protocol for its application in cross-coupling reactions.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. This compound is a crystalline solid, a characteristic that contributes to its excellent shelf-life and ease of handling compared to often-amorphous boronic acids.[4][10]

| Property | Value | Source |

| Molecular Formula | C₄H₂BBrF₃KS | [11] |

| Molecular Weight | 268.93 g/mol | [11] |

| Appearance | Off-white to white crystalline solid | General Observation |

| Stability | Air and moisture stable | [3][10] |

| Solubility | Soluble in polar solvents like Methanol, Acetonitrile, DMF, and Acetone | [12] |

Synthesis: A Robust and Scalable Pathway

The preparation of potassium organotrifluoroborates is typically straightforward, avoiding the isolation of potentially unstable organoboron intermediates.[13] The most common and reliable method involves the conversion of a corresponding organometallic species with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).[10][14] This fluorinating agent is inexpensive and compatible with a wide array of functional groups.[1][10]

The synthesis of this compound generally begins with 2,5-dibromothiophene. A selective lithium-halogen exchange at the more acidic 2-position, followed by trapping with a trialkyl borate (e.g., trimethyl borate), generates the boronate ester intermediate. This crude intermediate is then directly treated with an aqueous solution of KHF₂ to precipitate the desired stable trifluoroborate salt.

Caption: General synthetic workflow for this compound.

Understanding Stability: A Tale of Two States

The defining advantage of potassium organotrifluoroborates is their stability. This robustness, however, is not absolute but rather a key feature of their reactivity profile.

Shelf Stability (Solid State)

In their solid, crystalline form, these salts are exceptionally stable. The tetracoordinate, anionic boron center is electronically saturated and not Lewis acidic, protecting the C-B bond from oxidation and hydrolysis under ambient conditions.[7] This allows for long-term storage without special precautions, a significant logistical advantage in both research and manufacturing settings.[6][10]

Hydrolytic Stability and the "Slow Release" Mechanism

In solution, particularly under the basic aqueous conditions of a Suzuki-Miyaura reaction, the trifluoroborate undergoes a slow, controlled hydrolysis.[15][16] This equilibrium-driven process releases the corresponding boronic acid, which is the catalytically active species.

[R-BF₃]⁻K⁺ + 2H₂O ⇌ R-B(OH)₂ + K⁺ + 3F⁻ + 2H⁺

This "slow release" is mechanistically crucial. It maintains a low, steady-state concentration of the reactive boronic acid in the reaction mixture. This minimizes undesirable side reactions that plague boronic acids when used in stoichiometric amounts, such as protodeboronation (loss of the boron moiety) and oxidative homocoupling.[15][16][17] The rate of this hydrolysis is dependent on several factors including the organic substituent, pH, and solvent system.[16] For many heteroaryl systems, this hydrolysis is efficient enough under standard Suzuki conditions to drive the catalytic cycle forward without requiring acid catalysis.[15][16]

Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The primary application for this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][18] This allows for the efficient installation of the 5-bromothiophen-2-yl moiety onto a variety of aryl or heteroaryl halides and triflates.

The following protocol is a robust, self-validating system for coupling with a generic aryl chloride, a typically challenging electrophile.

Experimental Protocol: Coupling with an Aryl Chloride

Objective: To synthesize a 2-aryl-5-bromothiophene derivative.

Materials:

-

This compound (1.2 equiv)

-

Aryl Chloride (Ar-Cl) (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

-

RuPhos (6 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene and Water (10:1 v/v)

Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the Aryl Chloride (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.03 equiv), RuPhos (0.06 equiv), and Cs₂CO₃ (3.0 equiv).

-

Rationale: The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. RuPhos is a bulky, electron-rich phosphine ligand that facilitates the challenging oxidative addition of the aryl chloride to the palladium center.[1] Cesium carbonate is an effective base for promoting the hydrolysis of the trifluoroborate and facilitating the transmetalation step.[19][20]

-

-

Solvent Addition: Degas the toluene and water solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the solvent mixture to the flask via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. A successful reaction will show the consumption of the starting aryl chloride and the appearance of a new, typically more non-polar, product spot.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes the inorganic salts (cesium salts, potassium fluoride) and any remaining base.[4]

-

-

Characterization: Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-5-bromothiophene. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Handling and Safety Considerations

While potassium organotrifluoroborates are generally stable, proper laboratory safety protocols must be followed. Potassium hydrogen fluoride (KHF₂), a precursor, is corrosive and can release HF in the presence of water, requiring careful handling.[6] The final product itself may cause skin, eye, and respiratory irritation.[21][22]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][24] Avoid contact with skin and eyes.[23]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[21]

Conclusion

This compound stands out as a highly valuable and versatile reagent for drug discovery and development professionals. Its exceptional air and moisture stability simplifies handling and improves experimental reproducibility, while its "slow release" mechanism in solution minimizes common side reactions associated with traditional boronic acids. The ability to perform selective cross-coupling reactions at the 2-position while retaining the bromine handle at the 5-position for subsequent functionalization opens up efficient and convergent synthetic pathways to complex molecular targets. As the demand for robust and reliable synthetic methods continues to grow, the strategic application of well-designed organotrifluoroborate salts like this one will undoubtedly play an increasingly critical role.

References

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

K-L, S., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(35), 8792-8795. [Link]

-

K-L, S., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11417–11424. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(19), 5172–5175. [Link]

-

Molander, G. A., & Keut,H. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(15), 7847–7853. [Link]

-

Lloyd-Jones, G. C., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(1), 161-172. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 233. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Beaumier, F. (2016). Suzuki–Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 81(17), 7847–7853. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]

-

Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Bio-Rad. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]

-

Doron Scientific. (2023). This compound. Doron Scientific. [Link]

-

ResearchGate. (n.d.). Synthesis of Potassium 5‐Bromopentyltrifluoroborate via Hydroboration of a Haloalkene. ResearchGate. [Link]

-

Semantic Scholar. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Molbase. (n.d.). potassium 5-bromopentyltrifluoroborate - Structure, Synthesis, Properties. Molbase. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potassium 5-bromothiophene-2-trifluoroborate compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 14. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. scispace.com [scispace.com]

- 19. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

CAS number for Potassium (5-bromothiophen-2-yl)trifluoroborate

An In-Depth Technical Guide to Potassium (5-bromothiophen-2-yl)trifluoroborate for Advanced Organic Synthesis

Abstract

This compound has emerged as a pivotal reagent in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. As stable, crystalline solids, organotrifluoroborates offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, ease of handling, and improved stoichiometric control.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic pathway, and its primary application in Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's properties are foundational to its effective and safe use in any experimental setting.

Table 1: Core Properties and Safety Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1239370-98-9 | |

| Molecular Formula | C₄H₂BBrF₃KS | [3] |

| Molecular Weight | 268.93 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 275 °C (decomposition) | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Signal Word | Warning |[3] |

Synthesis of this compound

The synthesis of potassium organotrifluoroborates is a well-established process, valued for its reliability. The most common pathway involves the reaction of an organometallic intermediate with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂) to form the stable trifluoroborate salt.[4][5]

Synthetic Rationale and Workflow

The proposed synthesis begins with 2,5-dibromothiophene. The key challenge is achieving regioselective functionalization. A metal-halogen exchange at one of the bromine atoms using an organolithium reagent at low temperature generates the desired lithiated thiophene intermediate. This species is then trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. The final step involves the addition of an aqueous solution of KHF₂, which converts the boronate ester into the highly stable, crystalline potassium trifluoroborate salt.[5] The low temperature is critical during the lithium-halogen exchange to prevent side reactions and ensure high regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

-

Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with 2,5-dibromothiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation : The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.0 equiv) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 1 hour at -78 °C.

-

Borylation : Triisopropyl borate (1.1 equiv) is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm slowly to room temperature overnight.

-

Trifluoroborate Formation : The reaction is quenched with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).

-

Isolation : The mixture is stirred vigorously for 1-2 hours. The resulting solid precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under high vacuum to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] Potassium organotrifluoroborates have proven to be exceptionally effective nucleophilic partners in this transformation.[2][6]

Mechanistic Overview and Advantages

The reaction proceeds via a palladium-based catalytic cycle. The key transmetalation step involves the transfer of the organic group (5-bromothiophen-2-yl) from the boron atom to the palladium(II) center. A base is required to facilitate this step, often by forming a more reactive boronate species from the trifluoroborate salt.

Advantages over Boronic Acids:

-

Enhanced Stability : Potassium trifluoroborate salts are typically crystalline solids that are stable to both air and moisture, eliminating the need for specialized handling techniques like glove boxes.[1]

-

Ease of Handling and Storage : Their stability allows for long-term storage at ambient temperatures without degradation.[1]

-

Stoichiometric Precision : Due to a reduced tendency for protodeboronation compared to boronic acids, they can be used in amounts closer to a 1:1 ratio with the electrophile, improving atom economy.[1]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Cross-Coupling

This protocol is a representative example for coupling this compound with a generic aryl halide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Table 2: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling

| Component | Stoichiometry | Example | Purpose |

|---|---|---|---|

| Aryl/Heteroaryl Halide | 1.0 equiv | 4-Chloroacetophenone | Electrophilic partner |

| This compound | 1.05 - 1.2 equiv | - | Nucleophilic partner |

| Palladium Pre-catalyst | 1-5 mol% | Pd(OAc)₂ | Catalyst source |

| Ligand | 2-10 mol% | RuPhos / SPhos | Stabilizes catalyst, promotes reaction |

| Base | 2.0 - 3.0 equiv | K₂CO₃ or Cs₂CO₃ | Activates the trifluoroborate |

| Solvent System | - | Toluene/H₂O (10:1) | Reaction medium |

| Temperature | 80 - 110 °C | - | Thermal energy for reaction |

Step-by-Step Methodology:

-

Setup : A Schlenk tube is charged with the aryl halide (1.0 equiv), this compound (1.1 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).[1]

-

Inert Atmosphere : The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition : The degassed solvent system (e.g., Toluene/H₂O) is added via syringe.[1]

-

Catalyst Addition : The palladium pre-catalyst and ligand are added. For air-stable pre-catalysts, this can be done at the beginning. Otherwise, they are added as a solution under a positive pressure of inert gas.

-

Reaction : The sealed tube is placed in a preheated oil bath and stirred vigorously for the designated time (typically 12-24 hours). Reaction progress can be monitored by TLC or GC-MS.

-

Workup : Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its inherent stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional organoboron compounds.[1] The protocols and data presented herein demonstrate its broad utility in constructing thiophene-containing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. This guide serves as a practical resource for leveraging its full potential in complex molecule synthesis.

References

-

This compound - Doron Scientific. (2023, March 3). Doron Scientific. [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. (2010, November 1). National Center for Biotechnology Information. [Link]

-

Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - SciSpace. (n.d.). SciSpace. [Link]

-

Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Potassium aryltrifluoroborate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate - Organic Syntheses. (n.d.). Organic Syntheses. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-溴噻吩-2-三氟硼酸钾 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of Potassium (5-bromothiophen-2-yl)trifluoroborate

Introduction

Potassium (5-bromothiophen-2-yl)trifluoroborate is a versatile and highly valuable reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it offers significant advantages over its boronic acid counterparts, including enhanced stability to air and moisture, which simplifies handling and storage.[1] These crystalline solids are crucial building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of substrates.[2][3] The thiophene moiety itself is a key heterocycle in medicinal chemistry and materials science, and the presence of a bromine atom provides a secondary reaction site for further molecular elaboration.

This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous identification and quality assessment of this compound. For researchers, scientists, and professionals in drug development, rigorous analytical characterization is paramount to ensure the integrity of starting materials and the reproducibility of synthetic outcomes. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and supported by authoritative literature.

Core Spectroscopic Analysis Workflow

The identity and purity of this compound are best confirmed through a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle. The logical flow of analysis ensures a comprehensive and self-validating characterization.

Caption: Workflow for the spectroscopic quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms on the thiophene ring. For the 5-bromothiophen-2-yl moiety, two distinct signals are expected in the aromatic region, corresponding to the protons at the C3 and C4 positions. Due to the electronegativity of the bromine atom and the electron-withdrawing nature of the trifluoroborate group, these protons will be deshielded and appear at relatively downfield chemical shifts.

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~ 7.0 - 7.3 | Doublet (d) | ~ 3.5 - 4.0 |

| H-4 | ~ 6.8 - 7.1 | Doublet (d) | ~ 3.5 - 4.0 |

Causality Behind Assignments: The proton at C3 is adjacent to the carbon bearing the trifluoroborate group, while the H-4 proton is adjacent to the bromine-bearing carbon. The precise chemical shifts can vary depending on the solvent used, but the characteristic doublet pattern arising from coupling to each other is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Four signals are expected for the thiophene ring carbons. The carbon atom directly attached to the boron (C2) will typically appear as a broad signal due to quadrupolar relaxation of the neighboring boron nucleus.[4]

| Carbon | Expected Chemical Shift (δ) ppm | Key Feature |

| C2 | ~ 140 - 145 | Broad signal, attached to BF₃ |

| C3 | ~ 128 - 132 | |

| C4 | ~ 125 - 129 | |

| C5 | ~ 110 - 115 | Attached to Bromine |

Expert Insight: The chemical shifts are influenced by the substituents. The C5 carbon, attached to the electronegative bromine, is shifted upfield compared to the other sp² carbons, while the C2 carbon bearing the trifluoroborate group is significantly deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial experiment for confirming the presence and integrity of the trifluoroborate group.[2] A single, often broad, signal is expected for the three equivalent fluorine atoms.

| Nucleus | Expected Chemical Shift (δ) ppm | Reference |

| -BF₃ | ~ -135 to -145 | CF₃COOH (0.0 ppm)[2][4] |

Trustworthiness Check: The observation of a clean singlet in the characteristic region for organotrifluoroborates is a strong indicator of sample purity and the correct structure. The chemical shift can be sensitive to the solvent and the cation.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as organotrifluoroborates show good solubility in polar solvents).[2]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[2]

-

-

¹⁹F NMR Acquisition:

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H stretching (aromatic) | 3100 - 3000 | Thiophene Ring |

| C=C stretching (aromatic) | 1600 - 1450 | Thiophene Ring |

| B-F stretching | 1150 - 1000 | Trifluoroborate |

| C-S stretching | 750 - 650 | Thiophene Ring |

| C-Br stretching | 600 - 500 | Bromo-substituent |

Authoritative Grounding: The strong and broad absorbances in the 1150-1000 cm⁻¹ region are highly characteristic of the B-F bonds in the trifluoroborate anion and serve as a key diagnostic feature in the IR spectrum.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the analyte. For ionic species like potassium organotrifluoroborates, electrospray ionization (ESI) is the preferred method.

The analysis will be performed in negative ion mode to detect the (5-bromothiophen-2-yl)trifluoroborate anion, [C₄H₂BBrF₃S]⁻.

| Ion | Calculated Exact Mass | Isotopic Pattern |

| [C₄H₂BBrF₃S]⁻ | ~ 228.91 | A characteristic pattern due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed as two peaks of nearly equal intensity separated by 2 Da. |

Self-Validating System: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement with an accuracy of less than 5 ppm, which allows for the unambiguous determination of the elemental formula.[6][7] The distinctive isotopic pattern of bromine serves as an additional, powerful confirmation of the structure.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol.[6]

-

Instrumentation: Use an ESI mass spectrometer, which can be coupled to a time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Operate the spectrometer in negative ion mode.

-

Acquire data over an appropriate mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak corresponding to the [C₄H₂BBrF₃S]⁻ anion and confirm its isotopic pattern.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive analytical toolkit for the characterization of this compound. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the reliability and success of their scientific endeavors.

References

-

Pace, J. L., & Murphy, G. K. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

-

Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7372–7377. [Link]

-

Pace, J. L., & Murphy, G. K. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]

-

Wiley-VCH. (2007). Supporting Information for publications. Wiley Online Library. (Note: General reference for NMR characterization of organometallic compounds). [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information for Chemical Communications. (Note: Provides examples of NMR techniques for boron compounds). [Link]

-

Frohn, H. J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2479-2484. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and bonding in Potassium (5-bromothiophen-2-yl)trifluoroborate

An In-Depth Technical Guide to the Molecular Structure and Bonding of Potassium (5-bromothiophen-2-yl)trifluoroborate

Executive Summary

Potassium organotrifluoroborates have emerged as a superior class of reagents in modern synthetic chemistry, prized for their exceptional stability and versatility.[1][2] This guide provides a comprehensive technical overview of a key member of this class, this compound. We delve into the nuanced aspects of its synthesis, molecular structure, bonding characteristics, and spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage advanced organoboron chemistry. By elucidating the fundamental principles that govern this reagent's behavior, from the rationale behind its synthesis to the interpretation of its analytical data, we aim to empower scientists to utilize it with greater precision and efficacy in their synthetic endeavors, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications.

The Ascendancy of Potassium Organotrifluoroborates

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent limitations, such as variable stability and a propensity for protodeboronation and trimerization into boroxines, often complicate stoichiometry and reproducibility.[1] Potassium (organo)trifluoroborate salts, [R-BF₃]K, represent a paradigm shift in organoboron chemistry. These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, allowing for indefinite storage at ambient temperatures without special precautions.[3] This stability does not compromise their reactivity; they serve as robust and highly effective nucleophilic partners in a vast array of transformations, most notably the Suzuki-Miyaura cross-coupling.[1]

The incorporation of the 5-bromothiophene-2-yl moiety is of particular strategic importance. The thiophene ring is a privileged scaffold in medicinal chemistry, while the bromine atom serves as a versatile synthetic handle for subsequent late-stage functionalization, enabling the rapid generation of diverse compound libraries. The trifluoroborate group acts as a stable "masked" boronic acid, readily participating in catalysis under appropriate conditions.

Synthesis and Purification: A Validated Protocol

The synthesis of potassium aryltrifluoroborates is a robust and straightforward process, a key factor in their widespread adoption. The most common and reliable method involves the in situ generation of the corresponding boronic acid from an organometallic precursor, which is then immediately converted to the highly stable trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[4][5] This approach avoids the isolation of the often-unstable boronic acid intermediate.

Causality in Experimental Design

The chosen synthetic route, starting from 2,5-dibromothiophene, leverages a selective lithium-halogen exchange.

-

Regioselectivity: The use of n-butyllithium at low temperatures (-78 °C) selectively metalates the C2 position of the thiophene ring. This is due to the higher acidity of the α-protons adjacent to the sulfur atom, which directs the lithiation.

-

Temperature Control: Maintaining a low temperature is critical to prevent side reactions, such as lithium-halogen exchange at the C5 position or decomposition of the organolithium intermediate.

-

Borating Agent: Trimethyl borate, B(OMe)₃, is an excellent electrophile for trapping the lithiated thiophene. It is cost-effective and the resulting boronate ester is readily converted to the trifluoroborate.

-

Fluorinating Agent: An aqueous solution of potassium hydrogen fluoride (KHF₂) is the reagent of choice for the final conversion.[3] It is inexpensive, highly efficient, and provides both the potassium cation and the fluoride ions necessary to form the stable, tetracoordinate boron "ate" complex.[1]

Step-by-Step Laboratory Protocol

Objective: To synthesize this compound from 2,5-dibromothiophene.

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (2.5 M in hexanes)

-

Trimethyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water

-

Acetone

-

Diethyl ether

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Reaction Setup: A flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.

-

Initial Charge: The flask is charged with 2,5-dibromothiophene (1.0 equiv) and anhydrous THF (approx. 0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 equiv) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 45 minutes.

-

Borylation: Trimethyl borate (1.2 equiv) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is allowed to stir at -78 °C for 1 hour before being allowed to warm slowly to room temperature overnight.

-

Formation of the Trifluoroborate Salt: A solution of KHF₂ (4.0 equiv) in a 1:1 mixture of water and methanol is prepared and added to the reaction mixture.

-

Isolation: The resulting slurry is stirred vigorously for 2 hours at room temperature. The organic solvents are removed under reduced pressure. The remaining aqueous slurry is filtered, and the collected solid is washed sequentially with cold water and diethyl ether.

-

Purification: The crude product is recrystallized from hot acetone to yield this compound as a fine, white crystalline solid. The product is dried under high vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Molecular Structure and Bonding

Theoretical Framework

The stability and reactivity of this compound are direct consequences of its electronic and geometric structure. The core of the molecule is the (5-bromothiophen-2-yl)trifluoroborate anion, [C₄H₂BrS-BF₃]⁻. In this anion, the boron atom is sp³-hybridized and adopts a tetracoordinate, distorted tetrahedral geometry.[6] This is a significant departure from the sp²-hybridized, trigonal planar geometry of boronic acids. This tetrahedral "ate" complex configuration satisfies the octet rule for boron, delocalizes the negative charge across the three electronegative fluorine atoms, and sterically protects the C-B bond from cleavage, particularly protodeboronation.[1]

Crystallographic Analysis

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database as of this writing, extensive data from closely related potassium aryltrifluoroborates allow for a highly accurate prediction of its key structural parameters.[6][7]

Studies on compounds like potassium trifluorido(4-methoxyphenyl)borate reveal a distorted tetrahedral geometry at the boron center.[6] The C-B bond length is typically around 1.62-1.64 Å, while the B-F bond lengths average 1.38-1.42 Å. The bond angles around the boron atom deviate slightly from the ideal 109.5° of a perfect tetrahedron. Within the 5-bromothiophene ring itself, bond lengths are expected to be consistent with a conjugated aromatic system.[8]

Table 1: Predicted Structural Parameters for [5-bromothiophen-2-yl-BF₃]⁻ Anion

| Parameter | Predicted Value Range | Rationale / Comparative Source |

|---|---|---|

| Bond Lengths | ||

| C(2)-B | 1.62 - 1.64 Å | Analogy to K[p-MeOPhBF₃][6] |

| B-F (avg.) | 1.38 - 1.42 Å | Analogy to K[p-MeOPhBF₃][6] |

| C(5)-Br | ~1.86 Å | Based on 2-(5-bromothiophen-2-yl)acetonitrile[8] |

| S-C(2) | ~1.71 Å | Based on 2-(5-bromothiophen-2-yl)acetonitrile[8] |

| Bond Angles | ||

| C(2)-B-F (avg.) | 106 - 108° | Distortion from ideal tetrahedral geometry[6] |

| F-B-F (avg.) | 110 - 112° | Distortion from ideal tetrahedral geometry[6] |

Intermolecular Interactions and Crystal Packing

In the solid state, the structure is an ionic lattice of K⁺ cations and [R-BF₃]⁻ anions. The potassium ions are typically coordinated by multiple fluorine atoms from adjacent trifluoroborate anions. In the crystal structure of potassium trifluorido(4-methoxyphenyl)borate, the K⁺ ion is coordinated by eight fluorine atoms in an irregular polyhedron, linking the anions into infinite layers.[6] A similar layered packing arrangement is anticipated for the title compound.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···F or Br···S interactions) or Type I Br···Br interactions, which have been observed in other 5-bromothiophene-containing crystal structures and can influence the solid-state packing.[8]

Caption: Predicted molecular structure and key bonding interactions.

Spectroscopic Characterization

A multi-nuclear NMR approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All spectra are typically recorded in a polar aprotic solvent like DMSO-d₆, where the salt exhibits good solubility.[1]

-

¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two non-equivalent protons on the thiophene ring. The proton at C3 will couple to the proton at C4, resulting in characteristic doublet patterns with a coupling constant (³JHH) of approximately 3-5 Hz.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the thiophene ring carbons. The carbon atom directly attached to the boron (C2) is a key diagnostic signal. Due to quadrupolar relaxation of the attached ¹¹B nucleus, this carbon resonance is often broadened and may be of low intensity.[2] Its chemical shift is expected in the range of 140-150 ppm. The other carbons (C3, C4, C5) will appear in the typical aromatic region for thiophenes (approx. 120-135 ppm).[9]

-

¹⁹F NMR: This is a highly informative spectrum for trifluoroborate salts.[1] A single, often broad, resonance is expected for the three equivalent fluorine atoms. The chemical shift for aryltrifluoroborates typically appears in the range of -129 to -141 ppm when referenced to an external standard like CF₃CO₂H.[1] The signal may show broadening or splitting due to coupling with the quadrupolar ¹¹B nucleus (¹JFB).[10]

-

¹¹B NMR: The ¹¹B nucleus gives a characteristic signal for the tetracoordinate borate species. The chemical shift is expected in the range of +3 to +8 ppm (relative to BF₃·Et₂O).[11] The signal should appear as a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms (¹JBF), although quadrupolar relaxation can sometimes broaden this signal into a less-resolved multiplet or even a broad singlet.[1][12] Specialized pulse sequences can be used to improve resolution and observe the coupling constants more clearly.[1]

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Notes |

|---|---|---|---|

| ¹H | 6.9 - 7.5 | d, d | Two doublets for H3 and H4. |

| ¹³C | C2: 140-150C3,C4,C5: 120-135 | s (broad)s | C2 signal is often broad due to boron quadrupolar relaxation.[2] |

| ¹⁹F | -129 to -141 | br s or q | Broad singlet or quartet due to coupling with ¹¹B.[1] |

| ¹¹B | +3 to +8 | q (¹JBF ≈ 50-65 Hz) | Quartet may be poorly resolved.[1] |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most diagnostic feature for potassium trifluoroborates is a series of very strong, broad absorption bands typically found in the 950-1150 cm⁻¹ region.[13][14] These correspond to the B-F stretching vibrations of the [BF₃]⁻ group. Other expected bands include C-H stretching (~3100 cm⁻¹), aromatic C=C stretching (~1400-1500 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).

Conclusion

This compound is a highly stable, easily synthesized, and versatile building block for modern organic chemistry. Its structure is defined by a robust tetracoordinate trifluoroborate anion, which provides a stable surrogate for a boronic acid, and a strategically placed bromine atom that allows for orthogonal reactivity. The detailed understanding of its synthesis, bonding, and spectroscopic properties outlined in this guide provides researchers with the foundational knowledge required to confidently employ this reagent in the synthesis of novel chemical entities for drug discovery and materials science.

References

-

D'Ippolito, S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

D'Ippolito, S., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

-

Pertusati, F., et al. (2013). One-Pot Synthesis of Tetrabutylammonium Organotrifluoroborates from Boronic Acids. Organic Syntheses, 90, 261. Available at: [Link]

-

Chen, Y., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(11), 2993. Available at: [Link]

-

Supporting Information for Sequence-selective Three-component Reactions of Alkyltrifluoroborates, α,β-Unsaturated Carbonyl Compounds, and Vinylphosphonium Salts. (2022). Available at: [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]

-

Oxidative Cycloaddition Reactions of Arylboron Reagents via a One-pot Formal Dehydroboration Sequence - Supporting Information. Available at: [Link]

-

Tamer, Ö., et al. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-688. Available at: [Link]

-

The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Available at: [Link]

-

Molander, G. A., et al. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. Available at: [Link]

-

Molander, G. A., et al. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 61. Available at: [Link]

-

Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments. Available at: [Link]

-

H NMR Binding Studies of13 with Various Anions. The Royal Society of Chemistry. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

19F NMR Reference Standards. Available at: [Link]

-

POTASSIUM-5-BROMOPENTYLTRIFLUOROBORATE - Optional[11B NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Crystal structure of potassium trifluoroborate salt 10. ResearchGate. Available at: [Link]

-

Brønsted Acid-Mediated Selective α-Alkenylation of 3,4- Dihydro-2H-pyrans - Supporting Information. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. ResearchGate. Available at: [Link]

-

11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. Semantic Scholar. Available at: [Link]

-

Haynes, D. A., & Moggach, S. A. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 189–192. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical Chemistry Chemical Physics. Available at: [Link]

-

Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). ResearchGate. Available at: [Link]

-

Structural and spectroscopic characterization of potassium fluoroborohydrides. PubMed. Available at: [Link]

-

Jones, C., et al. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o868–o871. Available at: [Link]

-

KBr (Cubic, Fm-3m, 225). Materials Project. Available at: [Link]

-

POTASSIUM-(1-DECYN-1-YL)-TRIFLUOROBORATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 5. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates | Semantic Scholar [semanticscholar.org]

Reactivity profile of Potassium (5-bromothiophen-2-yl)trifluoroborate

An In-Depth Technical Guide to the Reactivity Profile of Potassium (5-bromothiophen-2-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a pivotal building block in modern synthetic organic chemistry. As a member of the increasingly important class of potassium organotrifluoroborates, it offers a unique combination of stability, versatility, and predictable reactivity. Unlike their boronic acid counterparts, which are often prone to decomposition and challenging to handle, organotrifluoroborate salts are typically crystalline, air-stable, and moisture-tolerant solids.[1][2][3][4] This guide provides a comprehensive analysis of the synthesis, stability, and reactivity profile of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and discuss its strategic application in the synthesis of complex molecules relevant to the pharmaceutical and materials science sectors.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, relying heavily on organoboronic acids and their esters.[5] However, these reagents are not without their limitations, including potential instability, propensity for protodeboronation, and often uncertain stoichiometry due to the presence of anhydrides (boroxines).[1]

Potassium organotrifluoroborates have risen as a superior alternative, addressing many of these challenges.[3][6][7] The tetracoordinate nature of the boron atom in the [R-BF₃]⁻K⁺ salt imparts exceptional stability towards air and moisture, allowing for indefinite storage and simplified handling.[2][4][8][9] This stability is not merely a matter of convenience; it ensures accurate stoichiometry and enhances reproducibility, which are critical in drug development and process chemistry. The organotrifluoroborate group effectively serves as a robust, protected form of a boronic acid, which can be "unveiled" in situ under the specific conditions of the cross-coupling reaction.[2][4][8]

This compound is a bifunctional reagent of significant interest. It provides a stable platform for introducing the 2,5-disubstituted thiophene scaffold, a common motif in pharmacologically active compounds and organic electronic materials. Its true synthetic power lies in the orthogonal reactivity of its two key functional sites: the trifluoroborate at the C2 position and the bromo group at the C5 position. This allows for selective, sequential cross-coupling reactions, enabling the construction of complex, unsymmetrically substituted thiophenes with high precision.

Synthesis and Structural Characteristics

The preparation of potassium organotrifluoroborates is generally straightforward and high-yielding. The most common and efficient method involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][2][10]

A typical synthetic pathway to this compound starts from 2,5-dibromothiophene. The process involves a lithium-halogen exchange, followed by boronation and subsequent conversion to the trifluoroborate salt.

Experimental Protocol: Synthesis of this compound

-

Lithiation and Boronation: A solution of 2,5-dibromothiophene in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen).

-